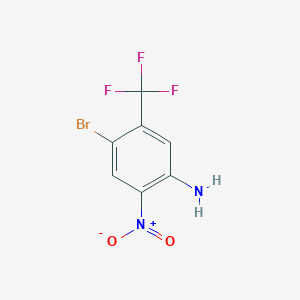
4-Bromo-2-nitro-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
The compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical of interest in various fields of research, particularly in the synthesis of liquid crystalline materials, agrochemical intermediates, and paramagnetic heterocycles. It is related to a family of brominated anilines that have been studied for their unique properties and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related brominated anilines has been explored in several studies. For instance, a homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines was prepared to investigate their liquid crystalline properties, which are influenced by the presence of a bromine atom in the propyloxy side chain . Another study improved the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, achieving a high yield and purity, which is an important agrochemical intermediate . Additionally, the synthesis of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was reported, with its crystal structure characterized by X-ray diffraction . These studies demonstrate the diverse synthetic routes and the importance of brominated anilines in various applications.
Molecular Structure Analysis
The molecular structure of brominated anilines has been characterized in some studies. For example, the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was determined, showing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . The dihedral angles between the two aromatic rings in these molecules were found to be significantly different, which could affect their physical properties and reactivity.
Chemical Reactions Analysis
Brominated anilines are versatile synthons for the synthesis of various chemical structures. One study used 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals for the synthesis of new paramagnetic heterocycles, demonstrating the reactivity of brominated anilines in creating complex molecules with potential applications in material science . Another study synthesized all-para-brominated oligo(N-phenyl-m-aniline)s, which were then oxidized into high-spin cationic states, indicating the potential for creating materials with unique electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated anilines are closely related to their molecular structure. The study on the homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed that the thermal behavior and mesomorphic properties are significantly influenced by the molecular structure, particularly the phase transition temperatures and anisotropic change . The presence of the bromine atom was found to alter the mesomorphic properties, which is crucial for the design of liquid crystalline materials.
Wissenschaftliche Forschungsanwendungen
-
Application in Pharmaceutical Research
-
Application in Agrochemical Research
- Summary of Application : Trifluoromethylpyridines, which could potentially be synthesized from 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, have been used as a key structural motif in active agrochemical ingredients .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, suggesting that they have been found to be effective in protecting crops from pests .
-
Preparation of Dibromotrifluoromethylbenzene
-
Preparation of Iodotrifluoromethylbenzene
-
Preparation of 2,5-dibromo-(trifluoromethyl)benzene
-
Preparation of 5-bromo-2-iodo-(trifluoromethyl)benzene
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYWQVWAJBPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470756 | |
| Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-5-(trifluoromethyl)aniline | |
CAS RN |
683241-86-3 | |
| Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


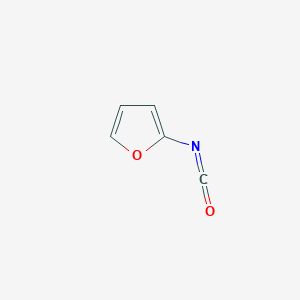
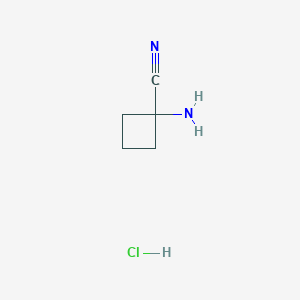

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)


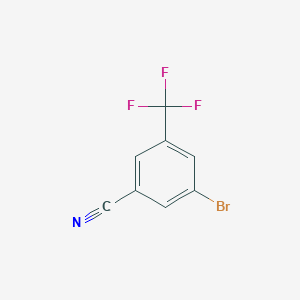
![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
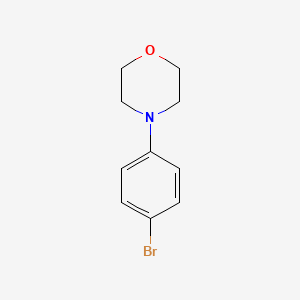
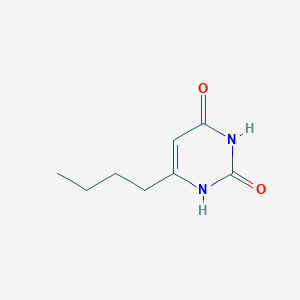
![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
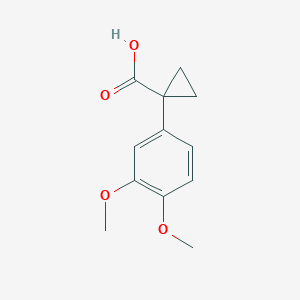
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)